![molecular formula C9H17NO B12989327 2-Methoxy-6-azaspiro[3.5]nonane](/img/structure/B12989327.png)
2-Methoxy-6-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered nitrogen-containing ring and a five-membered oxygen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method ensures the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as Oxone®.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic oxetanes, while reduction can lead to the formation of simpler amines.
Applications De Recherche Scientifique
2-Methoxy-6-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to bind to the active site of enzymes such as NQO1, facilitating the reduction of benzimidazolequinone substrates . This interaction is mediated by hydrogen bonding and hydrophobic interactions, which enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: Similar in structure but contains an oxygen atom in place of the methoxy group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a different ring size.
Uniqueness
2-Methoxy-6-azaspiro[3.5]nonane is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-methoxy-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-5-9(6-8)3-2-4-10-7-9/h8,10H,2-7H2,1H3 |
Clé InChI |
QLSXLLYFWSIARJ-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2(C1)CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


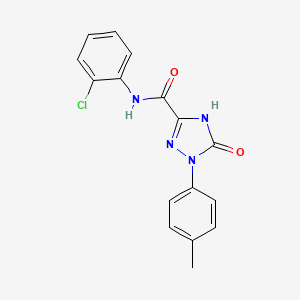
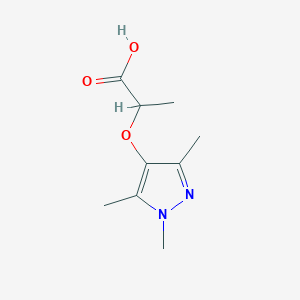
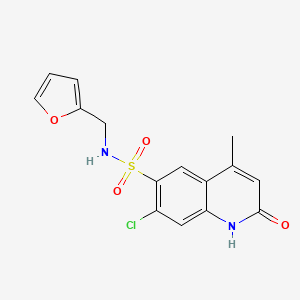

![3-Phenylbicyclo[1.1.1]pentan-1-ol](/img/structure/B12989282.png)
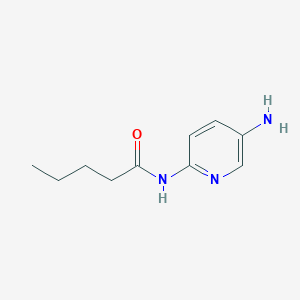
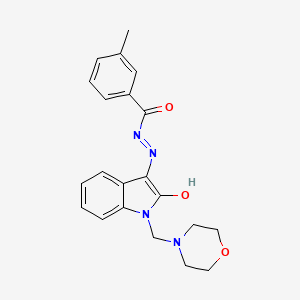
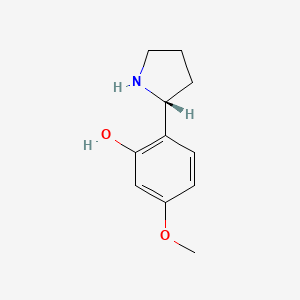

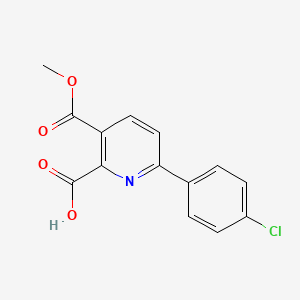
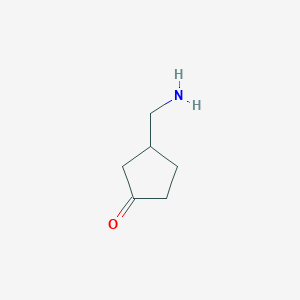
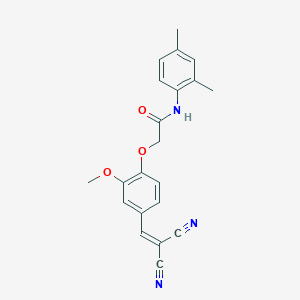
![7-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12989342.png)

